molecular formula C6H5F3N2O B7968225 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B7968225
M. Wt: 178.11 g/mol
InChI Key: YKBDVBOOYGDBBN-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methyl group at position 1, and an aldehyde (-CHO) substituent at position 2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Key features of the compound:

  • Molecular formula: C₆H₅F₃N₂O (inferred from analogous structures).
  • Functional groups: Aldehyde (electron-withdrawing), trifluoromethyl (lipophilic and electron-withdrawing), and methyl (electron-donating).
  • Applications: Likely intermediates in drug discovery, given the pharmacological relevance of pyrazole aldehydes .

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-11-5(6(7,8)9)2-4(3-12)10-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBDVBOOYGDBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours . The resulting product is then subjected to work-up and distillation to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes. One such method includes the lithiation of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by trapping with electrophiles in a flow reactor. This approach ensures high yield and purity of the final product .

Chemical Reactions Analysis

Aldehyde-Specific Reactivity

The aldehyde group at position 3 participates in classic nucleophilic addition and condensation reactions:

Reaction TypeConditionsProduct FormedYieldSource
Grignard Addition RMgX, THF, −78°C → rtSecondary alcohol derivatives75–92%
Wittig Olefination Ph₃P=CHR, DCM, refluxα,β-Unsaturated carbonyl compounds68–85%
Schiff Base Formation RNH₂, EtOH, catalytic AcOHImine derivatives90–95%
Cannizzaro Reaction NaOH (50%), H₂OCarboxylic acid + alcohol55%

Key findings:

  • The trifluoromethyl group enhances electrophilicity of the aldehyde carbon, accelerating nucleophilic attack.

  • Steric hindrance from the pyrazole ring limits reactivity with bulky nucleophiles .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective functionalization at position 4:

ReactionReagent/ConditionsProductYieldSource
Bromination NBS, CCl₄, 40°C, 12h4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde89%
Nitration HNO₃/H₂SO₄, 0°C → rt4-Nitro derivative72%
Sulfonation ClSO₃H, DCE, reflux4-Sulfochloride81%

Mechanistic insights:

  • Bromination proceeds via radical mechanism under mild conditions .

  • Nitration requires careful temperature control to avoid aldehyde oxidation .

Directed Metalation Reactions

The aldehyde acts as a directing group for regioselective functionalization:

ReactionConditionsProductYieldSource
Lithiation-Borylation LDA, −78°C → B₂Pin₂4-Borylated derivative83%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives75–90%
Negishi Coupling ZnR₂, Pd catalystAlkyl/aryl-substituted analogs68%

Flow chemistry advantages:

  • Continuous flow lithiation achieves 95% conversion in <2 min residence time .

  • Enables gram-scale synthesis of boronic ester derivatives for cross-coupling .

Redox Transformations

The aldehyde group undergoes controlled redox reactions:

ReactionReagent/ConditionsProductYieldSource
Oxidation KMnO₄, H₂O/acetone, 0°CCarboxylic acid92%
Reduction NaBH₄, MeOH, 0°CPrimary alcohol88%
Pinnick Oxidation NaClO₂, 2-methyl-2-butene, MeCNCarboxylic acid (mild conditions)85%

Heterocycle Formation

The aldehyde participates in cyclocondensation reactions:

ReactionComponentsProductYieldSource
Pyrazolo[3,4-d]pyrimidine Guanidine, EtOH, ΔFused heterocycle78%
1,3,4-Oxadiazole NH₂NH₂·HCl, EtOH, refluxOxadiazole derivative81%
Thiazolidinone Mercaptoacetic acid, ZnCl₂5-membered sulfur heterocycle65%

Stability Considerations

Critical stability data from accelerated testing:

ConditionDegradation After 7 DaysMajor Degradants
40°C/75% RH2.1%Oxidized aldehyde (acid form)
pH 2 Buffer (HCl)15.3%Hydrate derivative
pH 9 Buffer (NaOH)28.7%Cannizzaro reaction products
UV Light (300 W/m²)41.2%Radical dimerization products

Data source: Accelerated stability studies from

This comprehensive analysis demonstrates 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde's versatility as a synthetic building block. Its unique electronic profile enables applications ranging from pharmaceutical intermediates to functional materials development. Recent advances in flow chemistry and directed C-H functionalization have significantly expanded its synthetic utility.

Scientific Research Applications

Medicinal Chemistry Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating conditions such as inflammation and cancer. Notably, research has demonstrated the cytotoxic effects of pyrazole derivatives against cancer cell lines, indicating their potential as anticancer agents. For instance, compounds derived from pyrazole have been tested for their efficacy against leukemia and melanoma cells, with some exhibiting IC50 values below 10 µM .

Case Study: Anticancer Activity

A study involving the synthesis of chromone-related pyrazole compounds revealed that certain derivatives displayed significant antibacterial activity comparable to established antibiotics. The study highlighted the potential of these compounds in developing new therapeutic agents .

Agrochemical Applications

In agrochemistry, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is utilized as an intermediate for herbicides like pyroxasulfone. Pyroxasulfone is known for its effectiveness in controlling weeds in various crops, making this pyrazole derivative critical for agricultural applications. The metabolic pathways of pyroxasulfone have been extensively studied to understand its environmental impact and residue levels in crops .

Case Study: Herbicide Development

Research has established tolerances for residues of pyroxasulfone and its metabolites on various agricultural commodities, demonstrating its safety and efficacy when used as a herbicide. The studies indicated that residues were below the limits of quantification (LOQ) in most samples tested, ensuring compliance with agricultural safety standards .

Material Science Applications

Beyond medicinal and agrochemical uses, this compound has potential applications in material science. Its unique chemical structure allows it to be used in the development of advanced materials with specific properties, such as improved thermal stability and electrical conductivity.

Data Summary Table

Application AreaCompound DerivativeKey Findings
Medicinal ChemistryPyrazole derivativesAnticancer activity against leukemia & melanoma
AgrochemistryPyroxasulfoneEffective herbicide with low residue levels
Material ScienceFunctionalized pyrazolesPotential for advanced materials development

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in the enzyme. The formyl group can form hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrazole carbaldehyde derivatives and their substituent effects:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde C₆H₅F₃N₂O -CHO (3), -CF₃ (5), -CH₃ (1) Hypothesized antimicrobial activity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₆H₁₁ClF₃N₂OS -CHO (4), -CF₃ (3), -S-C₆H₄Cl (5) Crystallographically characterized; potential agrochemical use
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₈H₁₅N₂O₂ -CHO (4), -O-C₆H₅ (5), -CH₃ (3) Antibacterial and anti-inflammatory activities
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C₆H₅F₃N₂O₂ -COOH (5), -CF₃ (3), -CH₃ (1) Intermediate for metal-organic frameworks

Substituent Effects :

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, critical for drug bioavailability .
  • Aldehyde (-CHO) : Acts as a reactive site for condensation reactions (e.g., oxime or hydrazone formation) .
  • Sulfanyl/Thioether (-S-) : Introduces steric bulk and modulates electronic properties, as seen in agrochemical derivatives .

Reactivity :

  • Aldehyde groups in pyrazoles undergo condensation with amines or hydrazines to form Schiff bases or hydrazides, which are bioactive motifs .
  • Trifluoromethyl groups resist hydrolysis, enhancing stability under physiological conditions .

Crystallographic and Physicochemical Data

Compound Space Group R Factor Key Structural Features References
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde P-1 0.088 Planar pyrazole ring; weak C–H···π interactions
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde P21/c 0.049 Dihedral angles between aromatic rings: 73.67° (phenyl), 45.99° (phenoxy)
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole P-1 N/A Co-planar pyrazole and aryl rings; CuI-catalyzed synthesis

Key Observations :

  • Pyrazole rings are generally planar, with substituents influencing dihedral angles and crystal packing .
  • Weak interactions (e.g., C–H···π) stabilize crystal structures, even in the absence of hydrogen bonds .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, certain derivatives have been reported to enhance caspase-3 activity, indicating their potential as apoptosis inducers in cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. A review highlighted that pyrazole derivatives exhibit antibacterial effects against strains such as E. coli and S. aureus. The biological evaluation of these compounds often includes testing against both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. Some derivatives have been shown to inhibit COX-2 activity, which is crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Anticancer Evaluation : In a study evaluating a series of pyrazole derivatives, several compounds were found to inhibit microtubule assembly at concentrations around 20 µM, indicating their role as microtubule-destabilizing agents. These findings suggest that this compound could be developed further as an anticancer agent .
  • Antimicrobial Testing : Another study focused on the synthesis and biological evaluation of various pyrazole derivatives revealed significant antibacterial activity against common pathogens. The results indicated that modifications at specific positions on the pyrazole ring could enhance antimicrobial efficacy .

Synthesis Methods

The synthesis of this compound typically involves the Vilsmeier-Haack reaction or other methodologies that utilize trifluoromethylated starting materials. Recent advancements have led to high-yielding synthetic routes that allow for the functionalization of this compound at various positions on the pyrazole ring .

Summary of Synthesis Techniques

Synthesis MethodYield (%)Key Features
Vilsmeier-Haack ReactionHighEffective for introducing aldehyde functionality
Microwave-Assisted SynthesisModerateReduces reaction times and improves yields
Direct MetalationVariableAllows for introduction of diverse functional groups

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